molecular formula C18H18Cl2N2O2 B4594195 4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide

4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide

Cat. No.: B4594195
M. Wt: 365.2 g/mol
InChI Key: JRYVYNXXUHNTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzamide core substituted with chloro and diethyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide typically involves multiple steps, including the introduction of chloro and diethyl groups onto a benzamide core. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate 4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}benzoic acid. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or receptors, thereby modulating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}benzoic acid
  • N,N-diethyl-4-chlorobenzamide
  • 2-chlorobenzoyl chloride

Uniqueness

4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and diethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-3-[(2-chlorobenzoyl)amino]-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-3-22(4-2)18(24)12-9-10-15(20)16(11-12)21-17(23)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVYNXXUHNTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.